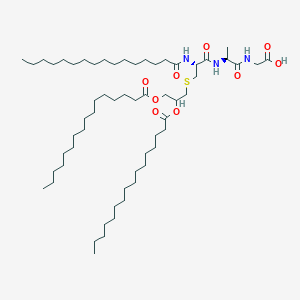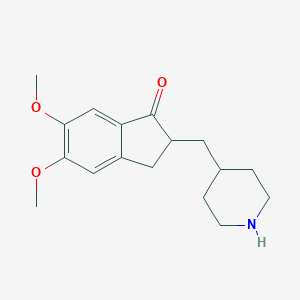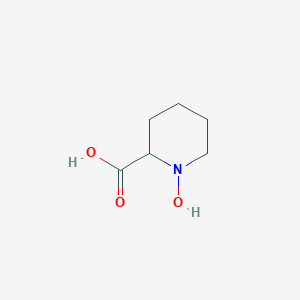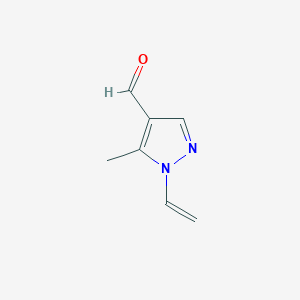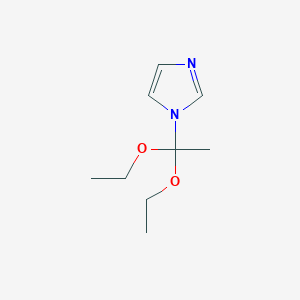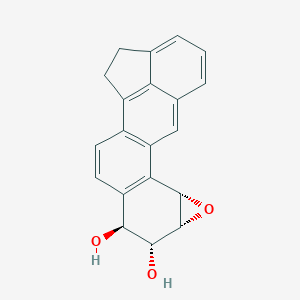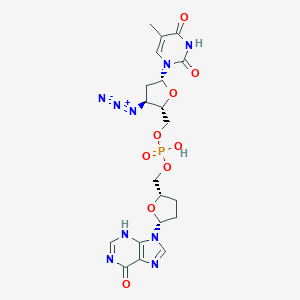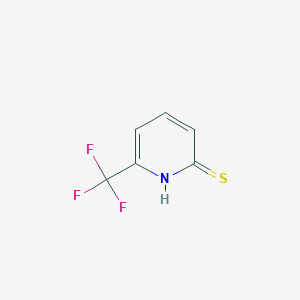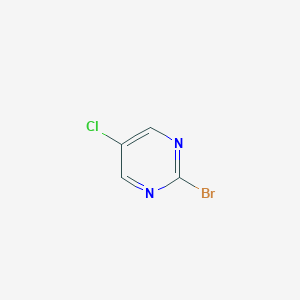
2-Brom-5-chlorpyrimidin
Übersicht
Beschreibung
2-Bromo-5-chloropyrimidine is an organic compound with the molecular formula C4H2BrClN2. It is a halogenated pyrimidine derivative, characterized by the presence of both bromine and chlorine atoms on the pyrimidine ring. This compound is typically a colorless to slightly yellow crystalline solid and is used in various chemical synthesis processes .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-chloropyrimidine is widely used in scientific research, particularly in:
Wirkmechanismus
Target of Action
2-Bromo-5-chloropyrimidine is a halogenated pyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in the synthesis of DNA and RNA, and thus, they play a crucial role in cell division and growth .
Mode of Action
The mode of action of 2-Bromo-5-chloropyrimidine involves its interaction with nucleophilic reagents . Due to the electron-deficient nature of the pyrimidine ring, the chlorine atom in the structure can undergo nucleophilic substitution reactions . Common nucleophiles include alcohol and amine compounds . In the presence of these nucleophiles, the oxygen or nitrogen atom in the nucleophile attacks the chlorine atom in 2-Bromo-5-chloropyrimidine, forming an intermediate, which then undergoes cleavage and rearrangement reactions . Additionally, the bromine atom on the pyrimidine ring can undergo various coupling reactions under the action of transition metals .
Pharmacokinetics
Based on its chemical structure, it is likely to be soluble in common organic solvents such as dichloromethane and chloroform , which may influence its absorption and distribution in the body
Action Environment
The action, efficacy, and stability of 2-Bromo-5-chloropyrimidine can be influenced by various environmental factors. For instance, the presence of nucleophiles can trigger its reactivity . Additionally, the compound’s stability may be affected by factors such as temperature, pH, and light exposure. More research is needed to fully understand how these and other environmental factors influence the action of 2-Bromo-5-chloropyrimidine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-5-chloropyrimidine involves the reaction of 2-hydroxypyrimidine with hydrobromic acid under the catalysis of hydrogen peroxide. The intermediate product is then reacted with phosphorus oxychloride in the presence of an organic amine such as triethylamine. This method is efficient and optimizes the utilization of bromine .
Industrial Production Methods: In industrial settings, the synthesis of 2-Bromo-5-chloropyrimidine often follows similar routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols.
Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in the presence of a base.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-chloropyrimidine
- 5-Bromo-2-chloropyridine
- 5-Bromo-2,4-dichloropyrimidine
Uniqueness: 2-Bromo-5-chloropyrimidine is unique due to its specific substitution pattern, which provides distinct reactivity compared to other halogenated pyrimidines. This makes it particularly useful in selective synthesis processes and in the development of specialized chemical products .
Eigenschaften
IUPAC Name |
2-bromo-5-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-4-7-1-3(6)2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOXTQMVQQUSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623649 | |
| Record name | 2-Bromo-5-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124405-67-0 | |
| Record name | 2-Bromo-5-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


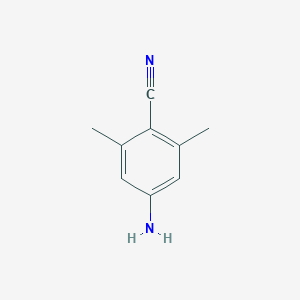
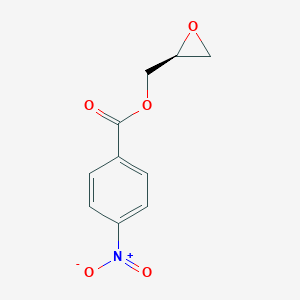
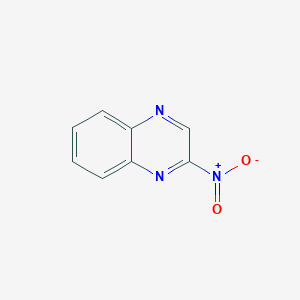
![3H-1,2,4-Triazolo[4,3-a]benzimidazol-3-one,1,2-dihydro-(9CI)](/img/structure/B38955.png)
